2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
Description
2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone (CAS: 221671-54-1) is a chiral pyrrolidine-derived compound featuring a 2-aminoethanone backbone linked to a substituted pyrrolidine ring. This compound has been listed as discontinued in commercial catalogs , suggesting challenges in synthesis, stability, or application viability.
Properties
IUPAC Name |
2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-17(11-13-6-3-2-4-7-13)12-14-8-5-9-18(14)15(19)10-16/h2-4,6-7,14H,5,8-12,16H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMGMSIYTUDBGY-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1C(=O)CN)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H]1CCCN1C(=O)CN)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the Benzyl-Methyl-Amino Group: This step may involve nucleophilic substitution reactions where a benzyl-methyl-amine is introduced.
Amino Group Addition:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or benzyl-methyl-amino groups.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing imines to amines.
Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or modify substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula for 2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is . The synthesis of this compound typically involves multi-step synthetic routes that may include various reagents and reaction conditions critical for optimizing yield and purity. Detailed crystallographic studies can provide insights into the bond lengths, angles, and torsional angles within the molecule, which are essential for understanding its reactivity and interactions with biological systems.
Psychoactive Effects
Research indicates that synthetic cathinones like this compound exhibit psychoactive effects that warrant further investigation. These effects can be studied through various pharmacological assays aimed at understanding their stimulant properties and potential therapeutic applications in treating neurological disorders .
Potential Uses in Medicine
Given its stimulant properties, this compound has potential applications in:
- Development of New Psychoactive Substances : Exploring its use as a lead compound in creating new drugs targeting specific neurological conditions.
- Pharmacological Studies : Investigating mechanisms related to stimulant effects and receptor interactions.
These applications highlight the compound's versatility in both research and therapeutic contexts .
Summary of Findings
The exploration of this compound reveals significant potential in various scientific research applications. Its synthesis methods, pharmacological properties, and therapeutic implications underscore its relevance in the field of medicinal chemistry. Future studies should focus on detailed investigations into its safety profile, efficacy, and broader implications in pharmacotherapy.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Positioning
Positional Isomer: 2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone
For example, the C3-substituted isomer may exhibit reduced conformational flexibility compared to the C2-substituted target compound, impacting solubility and pharmacokinetics.
Simplified Analog: Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl] (CAS: 1368005-98-4)
This compound lacks the benzyl-methyl-amino-methyl group, retaining only the amino-pyrrolidinyl-ethanone core . The absence of the bulky benzyl group likely enhances aqueous solubility but diminishes lipophilicity, reducing membrane permeability. Such trade-offs highlight the importance of substituent design in optimizing drug-like properties.
Heterocyclic vs. Non-Heterocyclic Derivatives
Pyridine-based analogs, such as 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde , incorporate aromatic heterocycles. These structures exhibit distinct electronic profiles due to pyridine’s electron-withdrawing nature, contrasting with the electron-rich benzyl group in the target compound. Such differences influence reactivity in condensation reactions and interactions with enzymes or receptors.
Complex Substituents: Indole and Methoxybenzyl Derivatives
The compound (S)-[(1H-Indol-2-yl)(3-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethylamino)pyrrolidin-1-yl]methanone features an indole-methoxybenzyl-pyrrolidine framework. Compared to the target compound, this structure’s larger substituents may enhance receptor selectivity (e.g., histamine receptors) but complicate synthesis scalability.
Physicochemical and Pharmacological Properties
Key Observations :
- The target compound’s high logP reflects its lipophilicity, favoring blood-brain barrier penetration but risking metabolic instability.
- Pyridine derivatives balance solubility and lipophilicity, making them preferable for aqueous-phase reactions .
Biological Activity
2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone, also known by its CAS number 1354953-53-9, is a compound that has attracted attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, including antibacterial, anti-inflammatory, and neuroprotective effects, supported by data tables and case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrrolidine ring, which is significant for its biological activity.
1. Antibacterial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit varying degrees of antibacterial activity. For instance, the compound's structural similarity to other known antibacterial agents suggests it may possess similar properties.
- Case Study : A study evaluated a series of pyrrolidine derivatives for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions on the pyrrolidine ring showed enhanced activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
| Compound | Activity Against MRSA | Activity Against E. coli |
|---|---|---|
| This compound | Moderate | Weak |
| Piperazinyl urea derivative | Strong | Moderate |
2. Anti-inflammatory Activity
The compound also shows promise in anti-inflammatory applications. In vitro studies have demonstrated that certain derivatives can inhibit nitric oxide production in macrophages, which is a key factor in the inflammatory response.
- Findings : Compounds structurally related to this compound exhibited significant inhibition of NO production in RAW 264.7 cells, suggesting potential therapeutic applications in inflammatory diseases .
| Compound | NO Production Inhibition (%) |
|---|---|
| This compound | 32.62% |
| Control (No treatment) | 0% |
3. Neuroprotective Effects
Emerging research has suggested that compounds with amino and pyrrolidine functionalities may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems.
- Research Insight : In a neuroprotective assay involving neuronal cell lines, compounds similar to this compound demonstrated reduced apoptosis rates under oxidative stress conditions .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzyl group and the amino substituents have been shown to significantly influence antibacterial and anti-inflammatory properties.
Key Observations:
- Substituent Effects : Electron-withdrawing groups on the aromatic ring enhance antibacterial activity, while electron-donating groups may improve anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
